
1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide, also known as BQ-123, is a peptide analog that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1990s and has since been the subject of numerous studies exploring its mechanism of action and potential therapeutic uses.
Mécanisme D'action
1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide works by selectively blocking the action of endothelin-1 at its receptor sites. Endothelin-1 is a potent vasoconstrictor that is produced by various cells in the body, including endothelial cells, smooth muscle cells, and cardiac myocytes. By blocking the action of endothelin-1, 1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide can help to reduce blood pressure and improve blood flow to various organs.
Biochemical and Physiological Effects:
1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects, including the following:
- Selective blockade of endothelin-1 receptor sites
- Reduction in blood pressure
- Improvement in blood flow to various organs
- Reduction in oxidative stress and inflammation
- Protection against ischemia-reperfusion injury
- Improvement in cardiac function
Avantages Et Limitations Des Expériences En Laboratoire
1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has a number of advantages for use in laboratory experiments, including its high selectivity for endothelin-1 receptor sites and its well-established mechanism of action. However, there are also some limitations to its use, including its relatively short half-life and the need for specialized equipment and techniques to measure its effects.
Orientations Futures
There are a number of potential future directions for research on 1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide, including the following:
- Further exploration of its potential therapeutic applications in cardiovascular disease, pulmonary hypertension, and other conditions
- Development of more stable analogs with longer half-lives and improved pharmacokinetic profiles
- Investigation of its effects on other signaling pathways and cellular processes
- Examination of its potential use as a research tool for studying endothelin-1 signaling and related pathways.
In conclusion, 1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide is a promising compound with a well-established mechanism of action and potential therapeutic applications in various diseases and conditions. Further research is needed to fully explore its potential and develop more stable analogs with improved pharmacokinetic profiles.
Méthodes De Synthèse
The synthesis of 1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-pyridinyl-1,2-dihydro-3-quinolinecarboxylic acid with butylamine and hydroxylamine. The resulting product is then purified through a series of chromatographic techniques to yield the final compound.
Applications De Recherche Scientifique
1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases and conditions. One of the most promising applications is in the treatment of hypertension, as 1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to selectively block the action of endothelin-1, a potent vasoconstrictor that plays a key role in the regulation of blood pressure.
Propriétés
IUPAC Name |
1-butyl-4-hydroxy-2-oxo-N-pyridin-4-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-3-12-22-15-7-5-4-6-14(15)17(23)16(19(22)25)18(24)21-13-8-10-20-11-9-13/h4-11,23H,2-3,12H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETXGDYFXNAUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-hydroxy-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

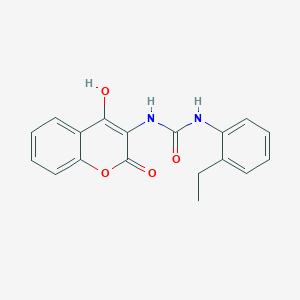
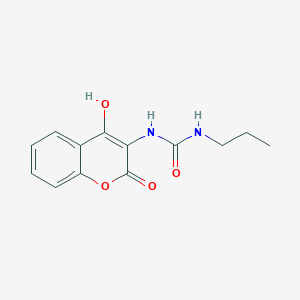

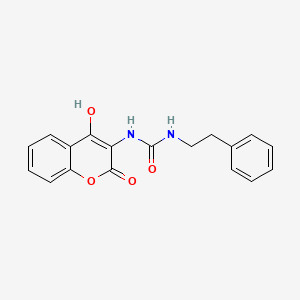
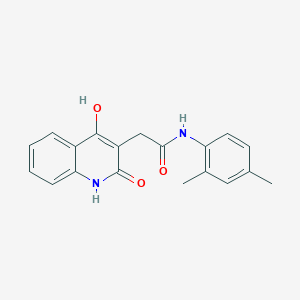
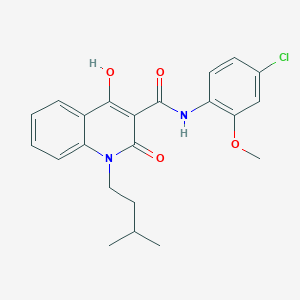

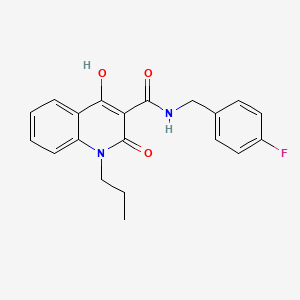
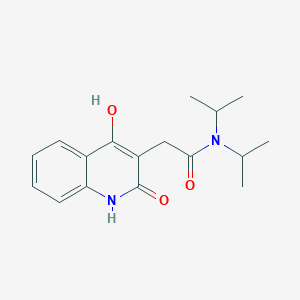
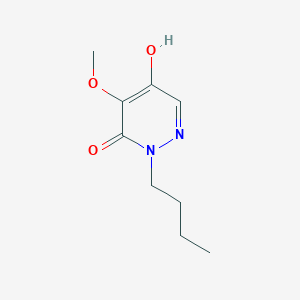


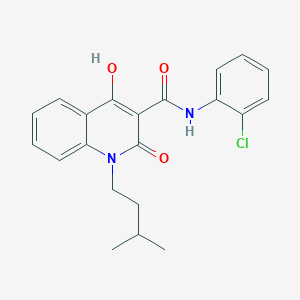
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913923.png)